molecular formula C6H2Cl3NO B1305107 2,5-Dichloropyridine-3-carbonyl chloride CAS No. 78686-87-0

2,5-Dichloropyridine-3-carbonyl chloride

Cat. No. B1305107
CAS RN: 78686-87-0
M. Wt: 210.4 g/mol
InChI Key: VRJMAKCJTSZUQR-UHFFFAOYSA-N
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Description

2,5-Dichloropyridine-3-carbonyl chloride is a laboratory chemical . It is a yellow liquid and is used as an intermediate in many chemical reactions .


Synthesis Analysis

The synthesis of 2,5-Dichloropyridine-3-carbonyl chloride involves a multi-step reaction. The first step involves the use of sodium hypochlorite and 50% aq. NaOH at ambient temperature. The second step involves SOCl2 and dimethylformamide for 2 hours under heating .


Molecular Structure Analysis

The molecular formula of 2,5-Dichloropyridine-3-carbonyl chloride is C6H2Cl3NO . The molecule contains a total of 13 bonds. There are 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 acyl halogenide (aromatic), and 1 Pyridine .


Chemical Reactions Analysis

2,5-Dichloropyridine-3-carbonyl chloride undergoes cross-coupling reaction with arylboronic acids in the presence of [1,4- bis - (diphenylphosphine)butane]palladium (II) dichloride as a catalyst .


Physical And Chemical Properties Analysis

2,5-Dichloropyridine-3-carbonyl chloride is a yellow liquid . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the search results.

Scientific Research Applications

Cross-Coupling Reactions

“2,5-Dichloropyridine” undergoes cross-coupling reactions with arylboronic acids. This reaction is facilitated by the presence of a catalyst, specifically [1,4- bis - (diphenylphosphine)butane]palladium (II) dichloride .

Synthesis of 6-Halo-Pyridin-3-yl Boronic Acids and Esters

This compound is used in the synthesis of 6-halo-pyridin-3-yl boronic acids and esters . These products have various applications in organic synthesis and medicinal chemistry.

Safety and Hazards

This chemical is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area. In case of contact, immediate medical attention is required .

properties

IUPAC Name

2,5-dichloropyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJMAKCJTSZUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384130
Record name 2,5-dichloropyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloropyridine-3-carbonyl chloride

CAS RN

78686-87-0
Record name 2,5-Dichloro-3-pyridinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78686-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-dichloropyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichloro-nicotinoyl chloride
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